Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(7-13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTNCRVRGKVXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the isocyanate group. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methyl group.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug development processes .
Neuroprotective Agents:
Research indicates that this compound exhibits potential as a neuroprotective agent due to its ability to inhibit cholinesterases—enzymes that break down acetylcholine, a neurotransmitter involved in cognitive functions. This inhibition can enhance cholinergic signaling, beneficial for conditions like Alzheimer's disease .
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound is utilized as a versatile building block. It allows chemists to construct complex molecules efficiently, which is essential for developing new materials and compounds. Its reactivity and stability make it suitable for various synthetic pathways .
Biochemical Research
Studying Enzyme Interactions:
Researchers employ this compound to investigate enzyme interactions and metabolic pathways. By understanding these interactions, scientists can gain insights into biological processes and identify potential therapeutic targets .
Case Study: Cholinesterase Inhibition
A study demonstrated that derivatives of this compound showed significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating its potential use in treating cognitive deficits associated with neurodegenerative diseases .
Agricultural Chemistry
Development of Agrochemicals:
The compound is explored for its potential in agricultural chemistry, particularly in the development of environmentally friendly pest control solutions. Its unique properties may contribute to more effective agrochemical formulations .
Material Science
Formulating Advanced Materials:
In material science, this compound is being investigated for formulating advanced materials such as polymers and coatings. Its properties enhance the durability and performance of these materials in various applications .
Table 1: Inhibitory Potency Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | 0.64 | 0.42 |
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Methylcarbamoyl vs. Methoxy(methyl)carbamoyl
- Tert-butyl (3S)-3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (C12H22N2O4, MW 258.31, LogP 1.20) :
- The methoxy(methyl)carbamoyl group introduces additional steric bulk and electron-donating methoxy substituents, reducing polarity compared to methylcarbamoyl.
- Lower molecular weight (258.31 vs. ~280–300 g/mol for the target compound) and higher lipophilicity (LogP 1.20) suggest improved membrane permeability.
Methylcarbamoyl vs. Carbamoyl
Backbone and Substituent Modifications
Pyrrolidine vs. Piperidine Derivatives
- Methyl 1-Boc-3-pyrrolidinecarboxylate (C12H21NO4, MW 243.29) : Substitution of methylcarbamoyl with a methyl ester alters reactivity (esters are more hydrolytically labile than amides). The ester group is advantageous in prodrug design but less stable under physiological conditions.
Heterocyclic Additions
- (S)-tert-butyl 2-(((3-(methylcarbamoyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate (MW 374.4) : Incorporation of an imidazopyridazine ring introduces aromaticity and planar geometry, enhancing interactions with π-stacking motifs in enzyme active sites. Higher molecular weight (374.4 vs. ~280–300 g/mol) may reduce solubility but improve target affinity.
Pharmacokinetic and Physicochemical Properties
*Estimated based on structural similarity; †Predicted using ChemDraw.
Key Research Findings
- Biological Activity: Methylcarbamoyl-containing analogs show subnanomolar affinity for α7 nicotinic receptors, highlighting the importance of hydrogen-bonding groups in receptor antagonism .
- Stability : Boc-protected derivatives exhibit superior stability under basic conditions compared to esters, making them preferred intermediates in multi-step syntheses .
- Cost : Pyrrolidine derivatives with simple substituents (e.g., methyl esters) are more cost-effective (~$400/g) than complex heterocyclic analogs .
Biological Activity
Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group and a methylcarbamoyl moiety. Its molecular formula is with a molecular weight of approximately 198.26 g/mol. This structure contributes to its lipophilicity and potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. In vitro studies demonstrated that it could inhibit the aggregation of amyloid-beta peptides, thereby protecting against cytotoxicity induced by these aggregates .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, contributing to its neuroprotective properties.
- Receptor Modulation : It may interact with neurotransmitter receptors, enhancing synaptic transmission and providing protective effects against neurodegeneration.
- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated an IC50 value of 15 µg/mL for Escherichia coli, demonstrating significant antibacterial activity compared to control compounds.
Neuroprotection in Animal Models
In a recent study involving scopolamine-induced cognitive impairment in rats, administration of this compound resulted in improved memory performance as measured by the Morris water maze test. The compound significantly reduced the levels of inflammatory cytokines TNF-α and IL-6 in the brain tissue, suggesting a robust anti-inflammatory effect .
Data Tables
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:
- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions (e.g., triethylamine in THF) .
- Step 2 : Introduction of the methylcarbamoyl group via coupling reactions, such as using methyl isocyanate or carbodiimide-mediated coupling (e.g., EDC/HOBt) with methylamine .
- Key Conditions : Temperature control (0–25°C), anhydrous solvents (e.g., DCM, THF), and inert atmosphere to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, Et₃N, THF, 0°C → RT | 85–90 | >95% |
| Methylcarbamoyl Addition | Methyl isocyanate, DCM, RT, 12h | 70–75 | >90% |
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for 9H), and methylcarbamoyl (δ ~2.8 ppm for N-CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1680–1700 cm⁻¹ (C=O of carbamate and carbamoyl) .
Q. What are the solubility characteristics of this compound?
- High Solubility : In polar aprotic solvents (e.g., DCM, THF, DMF) due to the carbamate and carbamoyl groups.
- Low Solubility : In water or hexane, necessitating use of co-solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity?
- Chiral Catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) during carbamoyl group introduction to control stereochemistry .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
- Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipases) for racemization-prone intermediates .
Q. What structural modifications influence biological activity?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃, -Br) on the pyrrolidine ring enhance binding to hydrophobic enzyme pockets (e.g., kinases) .
- Amino Group Positioning : 3-position substitution (vs. 2- or 4-) improves selectivity for GABA receptors in neuropharmacological studies .
- Table 2 : Comparative Bioactivity of Analogues
| Substituent | Target (IC₅₀) | Notes |
|---|---|---|
| -CF₃ (C-4) | Kinase X (12 nM) | Improved hydrophobic interactions |
| -NH₂ (C-3) | GABA-A (8 μM) | Enhanced selectivity |
Q. How can computational methods predict target interactions?
- Molecular Docking : Software (e.g., AutoDock Vina) models interactions with proteins (e.g., docking into ATP-binding sites of kinases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .
- QSAR Models : Predict bioactivity based on substituent electronegativity and steric parameters .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Continuous Flow Reactors : Minimize racemization via precise temperature/residence time control .
- Catalyst Recycling : Immobilized chiral catalysts (e.g., on silica) reduce costs in industrial settings .
- In-Process Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR inline monitoring) ensure real-time quality control .
Methodological Guidance
Resolving Data Contradictions in Reaction Yields
- Variable Temperature Effects : Lower temperatures (0°C) favor carbamoyl coupling but slow reaction rates. Use DOE (Design of Experiments) to identify optimal conditions .
- Impurity Profiling : LC-MS to trace by-products (e.g., over-methylation) and adjust stoichiometry .
Designing SAR Studies
- Fragment-Based Screening : Synthesize analogues with incremental modifications (e.g., -CH₃ → -CF₃) and test against target panels .
- Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to validate docking predictions .
Validating Biological Activity
- In Vitro Assays : Measure IC₅₀ in enzyme inhibition (e.g., fluorescence-based kinase assays) .
- ADMET Profiling : Assess permeability (Caco-2 cells), metabolic stability (microsomes), and toxicity (HEK293 cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
